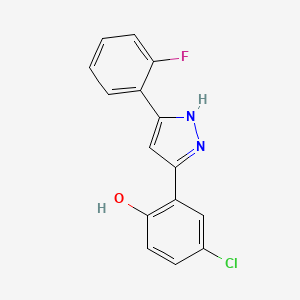

4-chloro-2-(5-(2-fluorophenyl)-1H-pyrazol-3-yl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

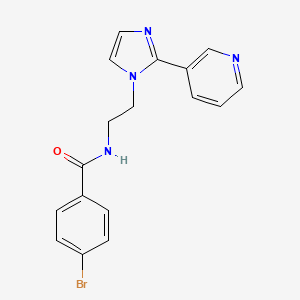

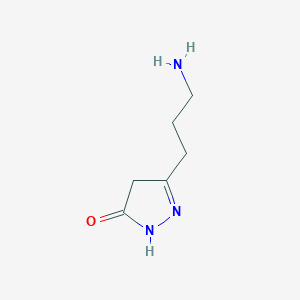

The compound seems to be a complex organic molecule that contains a pyrazole ring (a type of heterocyclic aromatic organic compound), phenol groups (aromatic rings with a hydroxyl group), and halogens (chlorine and fluorine) .

Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Phenols, for instance, can undergo reactions like electrophilic aromatic substitution, oxidation, and reduction .Physical And Chemical Properties Analysis

Physical and chemical properties include characteristics like boiling point, melting point, density, etc. For example, 4-Chloro-2-fluorophenyl isocyanate has a boiling point of 201-202 °C and a density of 1.354 g/mL at 25 °C .Applications De Recherche Scientifique

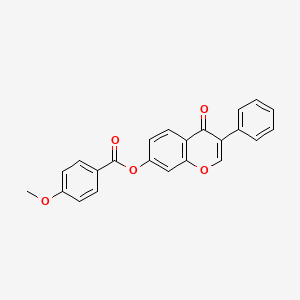

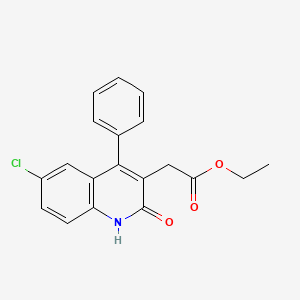

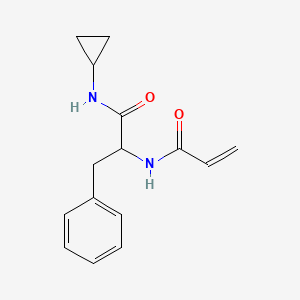

Organic Synthesis and Medicinal Chemistry

- 4-Chloro-2-fluorophenyl isocyanate serves as a versatile building block in organic synthesis. Researchers use it to create more complex molecules by reacting it with various nucleophiles or amines. Its reactivity allows for the introduction of functional groups, making it valuable in drug discovery and medicinal chemistry .

Agrochemicals and Pesticides

- The compound’s unique structure makes it an interesting candidate for developing novel agrochemicals and pesticides. Researchers explore its potential as a key intermediate in the synthesis of fungicides, herbicides, and insecticides. By modifying its substituents, they can fine-tune its biological activity .

Material Science and Surface Modification

- Surface modification plays a crucial role in material science. Scientists utilize 4-chloro-2-fluorophenyl isocyanate to functionalize surfaces, such as polymers, nanoparticles, or glass. It forms stable covalent bonds with hydroxyl or amino groups, enhancing material properties like adhesion, wettability, and chemical stability .

Pharmaceutical Intermediates

- Pharmaceutical intermediates are essential in drug synthesis. This compound can be transformed into various derivatives, which then serve as building blocks for more complex molecules. Researchers use it to create potential drug candidates, targeting specific diseases or biological pathways .

Photoinitiators and Polymerization

- In photopolymerization processes, photoinitiators play a critical role. 4-Chloro-2-fluorophenyl isocyanate can act as a photoinitiator when exposed to UV light. It initiates polymerization reactions, leading to the formation of crosslinked polymers in coatings, adhesives, and dental materials .

Bioconjugation and Labeling

- Bioconjugation involves attaching molecules to biological entities (e.g., proteins, antibodies, or DNA). Researchers use this compound to label biomolecules for imaging, diagnostics, or drug delivery. Its reactivity with amino groups allows precise modification of biomolecules .

Safety and Hazards

Safety and hazards of a compound depend on its physical and chemical properties. For instance, 4-Chloro-2-fluorophenyl isocyanate is considered hazardous by the 2012 OSHA Hazard Communication Standard. It’s a flammable liquid and vapor, causes skin and eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name |

4-chloro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFN2O/c16-9-5-6-15(20)11(7-9)14-8-13(18-19-14)10-3-1-2-4-12(10)17/h1-8,20H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STPYOHBKUACBHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NN2)C3=C(C=CC(=C3)Cl)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2590949.png)

![(1s,4s)-2,5-Diaza-bicyclo[2.2.1]heptane-2-carboxylic acid benzyl ester hydrochloride](/img/structure/B2590952.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B2590953.png)

![2-ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2590964.png)

![N-[(4-fluorophenyl)methyl]-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B2590968.png)

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2590969.png)